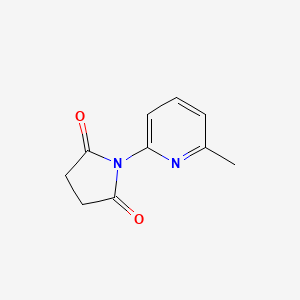

![molecular formula C19H17ClN4O2S B5522819 4-[(2-chloro-3-phenyl-2-propen-1-ylidene)amino]-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5522819.png)

4-[(2-chloro-3-phenyl-2-propen-1-ylidene)amino]-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound belongs to the family of triazole derivatives, which are notable for their wide range of applications in medicinal chemistry due to their diverse biological activities. These compounds often serve as a scaffold for the development of new pharmaceuticals and materials due to their unique structural features.

Synthesis Analysis

Triazole derivatives are synthesized through a multistep process that typically involves the cyclization of dithiocarbazinate with hydrazine hydrate, followed by condensation with various aldehydes to form Schiff bases. This synthesis pathway allows for the introduction of diverse substituents, enabling the creation of a vast library of compounds with varied properties (Singh & Kandel, 2013).

Molecular Structure Analysis

The molecular structure of triazole derivatives has been characterized using techniques such as X-ray diffraction, IR, 1H NMR, and 13C NMR spectroscopy. These analyses reveal strong intermolecular hydrogen bonding, which contributes to the stability and reactivity of these compounds (Şahin et al., 2014).

Chemical Reactions and Properties

Triazole derivatives participate in various chemical reactions, including condensation, cyclization, and substitution, which are essential for the modification of their structural and biological properties. These reactions enable the introduction of different functional groups, thereby expanding their application scope (Aly et al., 2011).

Physical Properties Analysis

The physical properties of triazole derivatives, such as melting point, solubility, and crystallinity, are influenced by their molecular structure. These compounds exhibit a range of melting points and are generally characterized by good solubility in organic solvents, which is significant for their application in various fields (Aksyonova-Seliuk et al., 2018).

Chemical Properties Analysis

The chemical properties of triazole derivatives, including reactivity, stability, and interactions with biological targets, are key factors in their application in medicinal chemistry and material science. Their ability to form stable complexes with metals and to act as ligands in coordination chemistry expands their utility beyond biological applications (Labanauskas et al., 2001).

Wissenschaftliche Forschungsanwendungen

Electrochemical Behavior

- Electrochemical studies of related triazole derivatives, like 4-amino-3-thio-5-phenyl-1,2,4-triazole, have been conducted. These compounds exhibit redox behavior and undergo an oxidation process followed by dimerization. This understanding is critical in electrochemical applications (Fotouhi, Hajilari, & Heravi, 2002).

Antimicrobial Activities

- Triazole derivatives have shown potential in antimicrobial applications. For instance, compounds like 4-amino-5-(4-chlorophenyl)-2-[(5-mercapto-1,3,4-oxadiazol-2-yl)methyl]-2,4-dihydro-3H-1,2,4-triazol-3-one have been synthesized and demonstrated good or moderate antimicrobial activities against various microorganisms (Bektaş et al., 2010).

Structural Analysis and Molecular Docking

- Detailed structural analysis and molecular docking studies have been performed on triazole derivatives. These studies provide insights into the molecule's stability, chemical reactivity, and potential inhibitory activity against diseases like tuberculosis (Kumar et al., 2021).

Corrosion Inhibition

- Certain triazole derivatives have been investigated as corrosion inhibitors. For example, Schiff's bases derived from triazoles have shown significant inhibition efficiency for mild steel in acidic solutions, indicating their potential use in corrosion protection applications (Ansari, Quraishi, & Singh, 2014).

Synthesis of Novel Heterocyclic Compounds

- Triazole derivatives are key in the synthesis of new heterocyclic compounds. These synthesized compounds have been evaluated for antimicrobial activity, with several showing excellent antibacterial activity against Gram-negative bacteria (Aly, Abdel-Aziz, & Gad, 2011).

Eigenschaften

IUPAC Name |

4-[(E)-[(Z)-2-chloro-3-phenylprop-2-enylidene]amino]-3-(3,4-dimethoxyphenyl)-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17ClN4O2S/c1-25-16-9-8-14(11-17(16)26-2)18-22-23-19(27)24(18)21-12-15(20)10-13-6-4-3-5-7-13/h3-12H,1-2H3,(H,23,27)/b15-10-,21-12+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFZVNKLIKIFAKN-ZNGUSHDYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=NNC(=S)N2N=CC(=CC3=CC=CC=C3)Cl)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)C2=NNC(=S)N2/N=C/C(=C/C3=CC=CC=C3)/Cl)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17ClN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N,N,2-trimethyl-6-[4-(3-phenylpropanoyl)-1-piperazinyl]-4-pyrimidinamine](/img/structure/B5522738.png)

![N-[(3-propyl-5-isoxazolyl)methyl]-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)propanamide hydrochloride](/img/structure/B5522748.png)

![3-methyl-7-{2-[(4-methyl-1,3-thiazol-2-yl)thio]ethyl}-8-(4-phenyl-1-piperazinyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5522757.png)

![9-[(1-methyl-1H-indol-3-yl)carbonyl]-1-oxa-9-azaspiro[5.5]undecan-5-ol](/img/structure/B5522776.png)

![N-(3,5-dimethylphenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]methanesulfonamide](/img/structure/B5522785.png)

![(3S*,4R*)-1-[(1,3-dimethyl-1H-1,2,4-triazol-5-yl)methyl]-4-(3-fluorophenyl)pyrrolidine-3-carboxylic acid](/img/structure/B5522792.png)

![N-[4-(cyanomethyl)phenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B5522800.png)

![4-{[(3-methyl-2-thienyl)methylene]amino}-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5522807.png)

![N-[2-(4-fluorophenyl)-2-hydroxyethyl]-3-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5522816.png)

![methyl 9-[(aminocarbonyl)hydrazono]-9H-fluorene-4-carboxylate](/img/structure/B5522826.png)